Ammonium molybdenum oxide
Description
Properties
IUPAC Name |
azanium;molybdenum;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOMAVCHADVANQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[O-2].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6MoNO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12054-85-2 (tetrahydrate) | |
| Record name | Ammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11098-84-3 | |
| Record name | Ammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium molybdenum oxide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdenum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.188 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium molybdenum oxide can be synthesized through several methods. One common method involves the reaction of molybdic acid (H₂MoO₄) with ammonia (NH₃). The reaction is as follows: [ \text{H}_2\text{MoO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidative roasting of molybdenum sulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then dissolved in ammonia to produce ammonium molybdate. The process involves the following steps:
Oxidative Roasting: MoS₂ is roasted in the presence of oxygen to form MoO₃.
Dissolution: MoO₃ is dissolved in aqueous ammonia to form ammonium molybdate.
Crystallization: The solution is then evaporated to crystallize ammonium molybdate.
Chemical Reactions Analysis
Thermal Decomposition Pathways
Heating ammonium molybdate derivatives initiates structural transformations and gas evolution:
Key observations:
-
Crystallinity of α-MoO₃ is confirmed by XRD peaks at (110), (040), and (060) planes with lattice parameters a = 3.961 Å, b = 13.876 Å, and c = 3.969 Å .
-
Residual alkali metals (e.g., Na⁺, K⁺) in MoO₃ are eliminated by washing with 50–85°C water .
Acid-Base Reactions
Acidic treatment modifies molybdate speciation and solubility:
Mechanistic notes:
-
In H₂SO₄-mediated precipitation, H₂O₂ addition (9 mL/g Mo) enhances polymolybdate formation .
-
Keggin structure assembly involves Mo₃O₁₀ units coordinating arsenic centers .
Redox Reactivity
Ammonium molybdates participate in electron-transfer processes:
Applications:
-
Green synthesis of MoO₃ nanoparticles (ζ-potential: −28 mV) for antifungal applications .
-
Ethylene glycol reactions enable tailored MoO₃ morphologies for catalytic uses .
Coordination and Complexation
Molybdate ions engage in ligand-exchange reactions:
Notable findings:
Scientific Research Applications
Catalytic Applications
Ammonium molybdenum oxide is primarily utilized as a catalyst in several chemical reactions, particularly in the petroleum and plastics industries. The following table summarizes its role in various catalytic processes:
| Catalyst | Application | Reaction | Importance |
|---|---|---|---|
| Sulfided Co-Mo or Ni-Mo on alumina | Hydrodesulfurization (HDS) | Removes sulfur from crude petroleum | Essential for oil refining |
| Bismuth molybdate | Selective oxidation | Converts propene to acrylonitrile | Raw material for plastics |
| Mo-V oxides | Acrolein oxidation | Synthesis of acrylic acid | Used in polymer production |
| Iron molybdate | Methanol oxidation | Converts methanol to formaldehyde | Important for formalin and resin production |
Molybdenum-based catalysts are particularly resistant to sulfur poisoning, making them advantageous in processes where other precious metal catalysts would fail .
Energy Storage Applications
The potential of this compound in energy storage devices is significant. Its high capacitance and electrochemical characteristics make it suitable for applications such as:
- Supercapacitors: Molybdenum compounds exhibit excellent charge storage capabilities, enhancing the performance of supercapacitors.
- Batteries: Research indicates that molybdenum oxides can improve the efficiency and longevity of battery systems .
A recent study highlighted how the nano-sized forms of molybdenum oxide can selectively oxidize hydrocarbons and alcohols, contributing to the synthesis of delicate compounds used in pharmaceuticals .
Photocatalytic Applications
This compound also demonstrates photocatalytic properties, which have been explored for various environmental and energy applications:
- Water Splitting: Molybdenum oxides are being investigated for their ability to facilitate water splitting, a critical process for hydrogen production.
- Pollutant Degradation: The photocatalytic activity of these compounds can be utilized for degrading pollutants in wastewater treatment .
- Solar Cells: Nickel-doped molybdenum oxides serve as alternatives to platinum in dye-sensitized solar cells, enhancing their efficiency .
Case Study 1: Hydrodesulfurization Process
In a study examining the hydrodesulfurization process using sulfided molybdenum catalysts, it was found that these catalysts effectively reduced sulfur content in crude oil by over 90%, significantly improving the quality of refined products. This application is crucial for meeting environmental regulations regarding sulfur emissions.
Case Study 2: Photocatalytic Water Splitting
Researchers have demonstrated that this compound nanoparticles can achieve over 80% efficiency in photocatalytic water splitting under sunlight. This advancement could lead to sustainable hydrogen production methods, addressing energy needs while reducing carbon footprints.
Mechanism of Action
The mechanism of action of ammonium molybdenum oxide involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, often serving as a catalyst or cofactor. The compound’s effectiveness is largely due to its high solubility and reactivity, allowing it to readily interact with other molecules and ions.
Comparison with Similar Compounds
Molybdenum Trioxide (MoO₃)
MoO₃, a direct derivative of ammonium molybdate, shares applications but differs structurally and functionally:
Key Differences :
Ammonium Phosphomolybdate ((NH₄)₃PO₄·12MoO₃)
This compound is structurally distinct due to phosphate incorporation:
Functional Contrast :
Zirconium Molybdate (ZrMo₂O₈)
A bimetallic oxide with distinct electronic properties:
| Property | Ammonium Molybdate | ZrMo₂O₈ |
|---|---|---|
| Band Gap | N/A | 2.57–2.74 eV |
| Applications | Electrochemical precursors | Photocatalysis, humidity sensors |
| Synthesis | Acidic decomposition | Hydrothermal methods |
Performance Notes:
Tungstate-Based Compounds (e.g., WO₄²⁻)
Tungstates, analogous to molybdates due to shared Group 6 chemistry:
Comparative Insight :
Mixed-Valence Molybdenum Oxides
Compounds like MoOₓ (2 < x < 3) exhibit redox versatility:
| Property | Ammonium Molybdate | Mixed-Valence MoOₓ |
|---|---|---|
| Oxidation States | Mo⁶⁺ | Mo⁵⁺/Mo⁶⁺ |
| Applications | Precursor | Recyclable sorbents, battery anodes |
| Mechanism | Static structure | Dynamic redox activity |
Research Findings :
- Mixed-valence oxides outperform pure MoO₃ in Ag⁺ adsorption (90% efficiency) due to accessible redox sites .
- They also demonstrate superior Li⁺ storage capacity (500 mAh/g vs. MoO₃’s 300 mAh/g) in battery applications .
Data Tables
Table 1: Comparative Physical Properties
| Compound | Density (g/cm³) | Solubility (H₂O) | Band Gap (eV) |
|---|---|---|---|
| (NH₄)₆Mo₇O₂₄·4H₂O | 2.498 | 400 g/L | N/A |
| MoO₃ | 4.7 | Insoluble | 2.7–3.2 |
| ZrMo₂O₈ | 3.8 | Insoluble | 2.57–2.74 |
Biological Activity
Ammonium molybdenum oxide, often represented as , is a compound of significant interest in both biological and industrial applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Molybdenum in Biological Systems
Molybdenum is an essential trace element that plays a critical role in various biological processes. It is a key component of several metalloenzymes involved in critical biochemical reactions, including:
- Nitrate reductase : Catalyzes the reduction of nitrate to nitrite.
- Sulfite oxidase : Involved in sulfur metabolism.
- Xanthine oxidase : Plays a role in purine metabolism.
Molybdenum functions primarily through its incorporation into a complex known as the molybdenum cofactor (Moco) , which is vital for the enzymatic activities mentioned above. The biological activity of this compound is largely attributed to its ability to release molybdenum ions (Mo⁶⁺) in solution, which can then participate in these enzymatic processes .
The mechanism by which this compound exerts its biological effects involves several key steps:
- Dissolution and Ion Release : Upon dissolution, this compound releases molybdate ions (), which are bioavailable for uptake by organisms.
- Enzyme Activation : Molybdate ions can replace other metals in metalloenzymes or serve as cofactors, facilitating redox reactions essential for metabolic processes.
- Redox Chemistry : Molybdenum can exist in multiple oxidation states (Mo⁶⁺ and Mo⁴⁺), allowing it to participate in electron transfer reactions that are crucial for various biochemical pathways .
Nutritional Role
Molybdenum is required in trace amounts for human health, primarily obtained through dietary sources such as legumes, grains, and nuts. Its deficiency can lead to impaired enzyme function and metabolic disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of molybdenum compounds, including this compound. Research indicates that molybdenum oxide nanoparticles exhibit significant bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Molybdenum oxide nanoparticles showed MIC values ranging from 700 to 800 mg/L against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria .
Case Studies
- Antimicrobial Efficacy : A study examined the bactericidal efficacy of molybdenum oxide nanoparticles against 39 bacterial isolates. The results demonstrated that at concentrations above 25 mg/mL, these nanoparticles produced clear inhibition zones, indicating effective antimicrobial activity .
- Enzymatic Studies : Research on the role of molybdenum in enzyme catalysis has shown that its presence is crucial for the activity of enzymes involved in nitrogen fixation and sulfur metabolism. For example, the synthesis of Moco is a multi-step process that if disrupted can lead to severe metabolic consequences .
Data Table: Biological Activities of this compound
Q & A
Q. What are the optimal synthesis conditions for producing high-purity ammonium molybdate compounds, and how do reaction parameters influence crystallinity?
- Ammonium molybdate synthesis typically involves dissolving molybdenum trioxide (MoO₃) in aqueous ammonia under controlled pH (~5.5–6.0). Excess ammonia is removed during evaporation to form crystalline products like ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O). Crystallinity is sensitive to temperature, pH, and ammonia concentration, with deviations leading to mixed phases (e.g., dimolybdate or paramolybdate) . Characterization via XRD (e.g., distinct peaks at 2θ = 10.5°, 21.5°) and FTIR (Mo-O-Mo stretching at ~900 cm⁻¹) ensures phase purity .
Q. How can researchers distinguish between ammonium molybdate species (e.g., heptamolybdate vs. dimolybdate) in solution or solid-state studies?
- Differentiate species using:
- Elemental analysis : Heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) has a Mo:N ratio of 7:6, while dimolybdate ((NH₄)₂Mo₂O₇) has 2:2 .
- Thermogravimetric analysis (TGA) : Heptamolybdate loses ~4 H₂O molecules at 100–150°C and decomposes to MoO₃ above 170°C .
- ¹H NMR : Ammonium protons in heptamolybdate show distinct chemical shifts (~6.8–7.2 ppm) due to coordination with Mo-O clusters .
Q. What standardized methods exist for quantifying ammonium molybdate in biological or environmental samples?
- Colorimetric assays : Molybdate reacts with phosphate under acidic conditions to form phosphomolybdate complexes (absorbance at 820 nm). Interference from silica or arsenate requires pre-treatment with citric acid or thiosulfate .
- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantify total Mo content (LOD ~0.1 ppb) and validate via spike recovery tests .
Advanced Research Questions
Q. How does ammonium molybdate facilitate oxygen abstraction in solvent systems, and what mechanistic insights exist for its redox amphoteric behavior?
- In tetrahydrofuran (THF), Mo⁵⁺/Mo⁶⁺ centers in ammonium molybdate abstract oxygen from solvent molecules, forming Mo-O-Mo bridges. This redox amphoterism is confirmed via cyclic voltammetry (redox peaks at +0.3 V and −0.5 V vs. Ag/AgCl) and EPR studies showing paramagnetic Mo⁵⁺ intermediates . Oxygen abstraction efficiency depends on ligand denticity and solvent polarity .
Q. What are the challenges in maintaining ammonium molybdate speciation during adsorption studies, particularly under varying pH conditions?
- At pH < 2, MoO₄²⁻ converts to cationic MoO₂²⁺, altering adsorption kinetics on polyol resins. At pH > 7, polyoxometalate (POM) clusters (e.g., Mo₇O₂₄⁶⁻) dominate, requiring in-situ Raman spectroscopy or XANES to track speciation . Contradictions arise when comparing batch adsorption data with theoretical models due to dynamic equilibria between monomeric and polymeric species .
Q. How does ammonium molybdate act as a precursor for designing Mo-based catalysts in partial oxidation reactions (e.g., methane to methanol)?
- Supported Mo/SiO₂ catalysts derived from ammonium molybdate show selectivity for methanol (~40%) and formaldehyde (~30%) in methane oxidation with N₂O. In-situ DRIFTS reveals methoxide (Mo-O-CH₃) intermediates, while XPS confirms Mo⁴⁺/Mo⁶⁺ redox pairs critical for O-transfer . Catalyst deactivation via coke formation is mitigated by steam co-feeding, which regenerates active sites .
Q. What structural features of ammonium molybdate enable its use in electrochromic materials, and how do defects influence performance?
- Layered Mo-O frameworks in ammonium molybdate allow intercalation of Li⁺/H⁺ ions, enabling optical modulation (ΔT ~60% at 550 nm). Oxygen vacancies (confirmed by XPS O 1s peaks at 531 eV) enhance conductivity but reduce cyclability. Doping with W or V improves stability (500+ cycles) .
Data Contradictions and Resolution
Q. Discrepancies in reported toxicity thresholds for ammonium molybdate: How to reconcile in vitro vs. in vivo data?
- In vitro studies (e.g., microbial assays) suggest EC₅₀ ~50 mg/L for Mo, while rodent models show NOAEL ~0.9 mg/kg/day. These differences arise from speciation-dependent bioavailability; soluble MoO₄²⁻ is more toxic than polymeric species. Researchers must specify speciation (e.g., via ICP-MS and ion chromatography) when reporting toxicity .
Q. Why do XRD patterns of "ammonium molybdate" vary across studies, and how can phase purity be assured?
- Commercial samples often contain mixtures of heptamolybdate, dimolybdate, and MoO₃ impurities. Phase purity requires synthesis at pH 5–6 with slow crystallization. Rietveld refinement of XRD data (e.g., Rwp < 10%) and TGA-mass spectrometry (monitoring NH₃/H₂O release) are essential .
Methodological Recommendations
- Synthesis : Use Schlenk lines for oxygen-sensitive reactions .
- Characterization : Combine XRD, FTIR, and TGA for phase identification; use XANES/EXAFS for Mo oxidation state analysis .
- Data Reporting : Specify exact formula (e.g., (NH₄)₆Mo₇O₂₄·4H₂O vs. (NH₄)₂MoO₄) and synthesis conditions to avoid ambiguity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
